4-hydroxybenzoyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHYCQSJTXLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453347 | |
| Record name | 4-hydroxybenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28141-24-4 | |
| Record name | 4-hydroxybenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxybenzoyl Chloride
The synthesis of 4-hydroxybenzoyl chloride primarily involves the conversion of the carboxylic acid group of 4-hydroxybenzoic acid into an acyl chloride. This transformation is typically achieved through the use of various chlorinating agents.
The most prevalent method employs thionyl chloride (SOCl₂), often in the presence of a catalyst or co-solvent. prepchem.comvaia.com The reaction involves heating 4-hydroxybenzoic acid with thionyl chloride. prepchem.com Solvents such as benzene (B151609) or dichloromethane (B109758) are commonly used in this process. evitachem.com The addition of N,N-dimethylformamide (DMF) as a catalyst is a frequent practice to facilitate the reaction, which is typically conducted at temperatures ranging from 30°C to 65°C or under reflux conditions. evitachem.comgoogle.comgoogleapis.com
Alternative chlorinating agents for this synthesis include oxalyl chloride and phosphorus pentachloride (PCl₅). The reaction with oxalyl chloride can be performed in a solvent like dichloromethane (CH₂Cl₂), sometimes with the addition of DMF, and conducted at reflux temperatures. nih.govresearchgate.net
Another synthetic route involves the reaction of 4-hydroxybenzyl alcohol with thionyl chloride to produce the corresponding chloride. askfilo.com This method also requires controlled conditions to ensure high purity of the final product.
Interactive Table 1: Synthetic Methods for this compound
| Starting Material | Chlorinating Agent | Solvent(s) | Catalyst/Co-solvent | Typical Reaction Temperature |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Thionyl chloride (SOCl₂) | Benzene, Dichloromethane | N,N-dimethylformamide (DMF) | 30-65°C or Reflux evitachem.comgoogle.comgoogleapis.com |
| 4-Hydroxybenzoic acid | Oxalyl chloride | Dichloromethane (CH₂Cl₂) | N,N-dimethylformamide (DMF) | Reflux nih.govresearchgate.net |
| 4-Hydroxybenzoic acid | Phosphorus pentachloride (PCl₅) | Not specified | Not specified | Not specified |
| 4-Hydroxybenzyl alcohol | Thionyl chloride (SOCl₂) | Dichloromethane | Not specified | Reflux |
Optimization Strategies for Yield and Purity in Synthesis
Achieving high yield and purity is a critical aspect of synthesizing 4-hydroxybenzoyl chloride, largely due to the reactive nature of the hydroxyl group. google.com Optimization strategies focus on controlling reaction parameters and implementing effective purification techniques.
A patented method highlights a process that can yield a product with over 97% purity and a yield exceeding 90% without the need for vacuum distillation. google.comgoogle.com This is achieved by carefully controlling the molar ratios of the reactants and solvents. The specified molar ratio for 4-Hydroxybenzoic Acid to Benzene (B151609), N,N-dimethylformamide (DMF), and Thionyl Chloride is 1 : (4–8) : (1–3) : (1.5–2.5).
Key optimization parameters from this method include:
Temperature Control : Maintaining the reaction temperature between 30°C and 65°C. google.comgoogle.com
Controlled Addition : Slowly adding the thionyl chloride over a period of 0.5 to 1 hour. google.comgoogle.com
Reaction Time : Allowing the reaction to proceed for 2 to 5 hours after the addition of the chlorinating agent is complete. google.comgoogle.com
After the reaction, the mixture is allowed to stand, leading to phase separation. The lower layer, a benzene solution of this compound, is separated from the upper layer containing impurities. google.com The final product is then obtained by recovering the solvents through distillation. google.com
General optimization strategies also include using a stoichiometric excess of the chlorinating agent and monitoring the reaction's progress. Techniques like Thin-Layer Chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the complete conversion of the carboxylic acid starting material.
Interactive Table 2: Optimized Reaction Parameters (Patent CN101376627A)
| Parameter | Optimized Value/Range | Purpose |
|---|---|---|
| Molar Ratio (4-HBA:Benzene:DMF:SOCl₂) | 1 : (4–8) : (1–3) : (1.5–2.5) | Ensure complete reaction and facilitate separation |
| Reaction Temperature | 30–65°C google.comgoogle.com | Control reaction rate and minimize side reactions |
| Thionyl Chloride Addition Time | 0.5–1 hour google.comgoogle.com | Prevent overheating and control reaction |
| Reaction Duration | 2–5 hours google.comgoogle.com | Ensure reaction completion |
| Purification Method | Phase separation followed by distillation | Avoids costly vacuum distillation google.com |
Byproduct Formation and Mitigation in Preparation Processes
Fundamental Reactivity as an Acyl Chloride
This compound, as a derivative of benzoyl chloride, is classified as an acyl chloride. chemguideforcie.co.ukevitachem.com This class of organic compounds is characterized by a –COCl functional group, where a chlorine atom is bonded to a carbonyl group (C=O). ebsco.com The reactivity of this compound is fundamentally dictated by the properties of this acyl chloride group, which makes it a valuable intermediate in various chemical syntheses. ebsco.com
The carbon atom within the carbonyl group of this compound is significantly electrophilic. This is due to the high electronegativity of both the oxygen and chlorine atoms attached to it. libretexts.orgchemguide.co.uk These atoms pull electron density away from the carbonyl carbon, creating a partial positive charge. libretexts.org This electron deficiency makes the carbonyl carbon highly susceptible to attack by nucleophiles, which are species rich in electrons. chemguide.co.uk The presence of the phenolic hydroxyl group further influences the electronic properties of the molecule. evitachem.com
The electrophilic character of the carbonyl carbon is a key factor in the compound's ability to undergo nucleophilic acyl substitution reactions. sparkl.me This inherent reactivity allows for the formation of a wide range of derivatives.
The chlorine atom in the acyl chloride group is an excellent leaving group. Its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. evitachem.comsparkl.me Once a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. The subsequent elimination of the chloride ion is a favorable process that drives the reaction forward, leading to the substitution of the chlorine atom with the incoming nucleophile. libretexts.orgchemguide.co.uk
However, it is noted that acyl chlorides with the -COCl group attached to a benzene ring, such as this compound, tend to react more slowly than their aliphatic counterparts. chemguideforcie.co.uk This reduced reactivity is attributed to the delocalization of the positive charge on the carbonyl carbon into the benzene ring, making it slightly less attractive to nucleophiles. chemguideforcie.co.uk
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic acyl substitution. sparkl.mesmolecule.com In these reactions, a nucleophile replaces the chlorine atom. This process typically occurs via a two-stage mechanism known as nucleophilic addition-elimination. chemguideforcie.co.uklibretexts.orgchemguide.co.uk First, the nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen double bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is eliminated. chemguide.co.uk
This compound readily reacts with primary and secondary amines to form N-substituted amides in a process called aminolysis. smolecule.com This reaction is a cornerstone of its synthetic utility, enabling the creation of a diverse array of amide-containing compounds. ebsco.com
The aminolysis of acyl chlorides is generally a vigorous reaction that can often proceed without the need for a catalyst. ebsco.com However, in some cases, particularly with less reactive amines or for controlling reaction conditions, a base such as pyridine (B92270) may be used to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.gov The reaction is often carried out in aprotic solvents.
Research into the aminolysis of benzoyl chloride has shown that catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed, especially in low-polarity aprotic media like methylene (B1212753) chloride. osti.gov The mechanism in such cases can be complex, involving the formation of a more reactive acylpyridinium salt intermediate. osti.gov
Table 1: General Conditions for Aminolysis of this compound
| Parameter | Condition | Rationale |
| Nucleophile | Primary or Secondary Amine | Source of the amino group for amide formation. smolecule.com |
| Solvent | Aprotic (e.g., Dichloromethane (B109758), THF) | Prevents hydrolysis of the acyl chloride. |
| Catalyst | Often not required; Pyridine or DMAP can be used. nih.govosti.gov | Neutralizes HCl byproduct or enhances reactivity. nih.govosti.gov |
| Temperature | Room temperature or gentle warming | Reaction is typically exothermic. youtube.com |
This compound reacts with alcohols to form esters. evitachem.com This esterification reaction is another significant application of its reactivity. ebsco.com The reaction proceeds vigorously at room temperature, producing the corresponding ester and hydrogen chloride gas. chemguide.co.uk
The general reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org Similar to aminolysis, this is an addition-elimination reaction. libretexts.org While the reaction is often fast, in some cases, gentle warming may be applied to ensure completion. youtube.com The choice of alcohol determines the resulting ester.
Table 2: Conditions for Esterification of this compound
| Parameter | Condition | Rationale |
| Nucleophile | Alcohol (Primary, Secondary) | Provides the alkoxy group for ester formation. libretexts.org |
| Solvent | Aprotic (e.g., ether, THF) | To dissolve reactants and avoid side reactions. |
| Catalyst | Generally not required | The high reactivity of acyl chlorides drives the reaction. ebsco.com |
| Temperature | Room temperature, sometimes with gentle heating | The reaction is exothermic; cooling may be needed initially. youtube.com |
Esterification Reactions with Alcohols
Synthesis of 4-Hydroxybenzoate (B8730719) Esters
The synthesis of 4-hydroxybenzoate esters from this compound is a classic example of nucleophilic acyl substitution. In this reaction, the highly reactive acyl chloride is attacked by an alcohol, which acts as the nucleophile. The electrophilicity of the carbonyl carbon in this compound is enhanced by the electron-withdrawing effect of the chlorine atom, making it susceptible to nucleophilic attack.
The general reaction is as follows: 4-HO-C₆H₄COCl + R-OH → 4-HO-C₆H₄COOR + HCl
Table 1: Representative Yields for the Synthesis of 4-Hydroxybenzoate Esters This table is interactive and can be sorted by clicking on the column headers.
| Alcohol | Base/Catalyst | Product | Yield (%) |
|---|---|---|---|
| Methanol | Pyridine | Methyl 4-hydroxybenzoate | 91 |
| Ethanol | None | Ethyl 4-hydroxybenzoate | 88 |
| 1,10-Decanediol | Pyridine | Decane-1,10-diyl bis(4-hydroxybenzoate) | 85-92 |
Hydrolysis to 4-Hydroxybenzoic Acid
This compound readily reacts with water in a hydrolysis reaction to regenerate 4-hydroxybenzoic acid. This process is a fundamental nucleophilic acyl substitution reaction characteristic of acyl chlorides.
The hydrolysis of this compound proceeds through a well-established nucleophilic acyl substitution mechanism. uni.edu The key steps are:
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the this compound. uni.edu This initial attack breaks the pi (π) bond of the carbonyl group.
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl carbon transitions from sp² to sp³ hybridization. uni.edu
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses to restore the stable carbonyl double bond. This is achieved by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its weak basicity. uni.edu
Deprotonation: A final, rapid deprotonation step occurs where a water molecule removes a proton from the oxonium ion, yielding the final product, 4-hydroxybenzoic acid, and a hydronium ion (H₃O⁺).
The rate of hydrolysis of benzoyl chlorides is significantly influenced by the pH of the aqueous medium. While the reaction occurs in neutral water, the rate is markedly accelerated under basic conditions. vaia.com In a neutral or acidic medium, water is the primary nucleophile. However, in basic solutions (e.g., pH > 10), the hydroxide (B78521) ion (OH⁻) is present in higher concentrations. The hydroxide ion is a much stronger nucleophile than a neutral water molecule, leading to a substantial increase in the reaction rate.
The mechanism under basic conditions is similar, involving the formation of a tetrahedral intermediate, but the initial nucleophilic attack by OH⁻ is much faster. The reaction rate for the hydrolysis of benzyl (B1604629) chloride has been observed to be constant up to pH 13, after which it increases proportionally with the concentration of hydroxide ions. scispace.com This acceleration is a key consideration in handling and storing acyl chlorides, as even trace amounts of moisture can lead to hydrolysis, a process catalyzed by basic conditions. The positive rho (ρ) value of +2.46 for the hydroxide-promoted hydrolysis of ethyl benzoates indicates that the reaction is favored by a buildup of negative charge in the transition state, consistent with attack by an anionic nucleophile like hydroxide. vaia.com
Table 2: Effect of pH on Hydrolysis of Benzoyl Chlorides This table is interactive and can be sorted by clicking on the column headers.
| Substrate | Medium | Temperature (°C) | Time | Conversion (%) |
|---|---|---|---|---|
| Benzoyl Chloride | Neutral H₂O | 25 | 24h | 95 |
| Benzoyl Chloride | 0.1M NaOH | 25 | 1h | 99 |
Comparative Reactivity with Structural Analogs
The reactivity of this compound is best understood by comparing it to its structural analogs, particularly those with substituents at different positions on the aromatic ring and those with different types of substituents.
Halogenated Benzoyl Chloride Derivatives
The reactivity of this compound can be contrasted with that of halogenated benzoyl chlorides, such as 4-chlorobenzoyl chloride or 4-bromobenzoyl chloride. Halogens are electron-withdrawing substituents, a property reflected in their positive Hammett sigma (σ) constants. oxfordreference.comwikipedia.org
This electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. In contrast, the para-hydroxyl group in this compound is an electron-donating group through resonance (negative σ value). This donation of electron density to the aromatic ring reduces the electrophilicity of the carbonyl carbon.
Consequently, halogenated benzoyl chloride derivatives are generally more reactive in nucleophilic acyl substitution reactions than this compound. Hammett plots for the alcoholysis or hydrolysis of substituted benzoyl chlorides show a positive slope (a positive ρ value), indicating that reactions are accelerated by electron-withdrawing groups (like halogens) and decelerated by electron-donating groups (like hydroxyl). vaia.comcsbsju.edu
Table 3: Comparison of Hammett Substituent Constants (σ) and Relative Reactivity This table is interactive and can be sorted by clicking on the column headers.
| Substituent (para-) | Hammett Constant (σₚ) | Electronic Effect | Expected Reactivity vs. Benzoyl Chloride |
|---|---|---|---|
| -OH | -0.37 | Electron-Donating | Lower |
| -H (Reference) | 0.00 | Neutral | Baseline |
| -Cl | +0.23 | Electron-Withdrawing | Higher |
| -Br | +0.23 | Electron-Withdrawing | Higher |
| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Much Higher |
Derivatization and Functionalization of 4 Hydroxybenzoyl Chloride
Synthesis of Biologically Relevant Derivatives
The presence of both a reactive acyl chloride and a phenolic hydroxyl group on 4-hydroxybenzoyl chloride makes it a valuable starting material for the synthesis of molecules with potential biological activity. These functional groups can be independently or sequentially modified to introduce different pharmacophores and modulate the physicochemical properties of the resulting derivatives.
Alkylation of the Hydroxyl Group
The hydroxyl group of this compound can be readily alkylated to form alkoxybenzoyl chlorides. This transformation is significant as it allows for the introduction of various alkyl chains, which can influence the lipophilicity and, consequently, the biological membrane permeability of the final compound.
Modification of the Benzene (B151609) Ring
Further functionalization of the benzene ring of this compound can lead to the introduction of additional substituents that can impart specific biological activities.
The synthesis of 3-amino-4-hydroxybenzoyl chloride from this compound involves the introduction of an amino group onto the aromatic ring. This process typically requires a nitration step followed by a reduction. The nitration of the aromatic ring, directed by the hydroxyl and acyl chloride groups, would be followed by the reduction of the nitro group to an amino group. This derivative is a valuable precursor for synthesizing various heterocyclic compounds and other molecules with potential pharmacological properties.
Formation of Polymeric Derivatives
The reactivity of this compound also lends itself to the synthesis of functional polymers. The acyl chloride group can readily react with monomers containing hydroxyl or amine functionalities to form polyesters or polyamides, respectively.
pH-Responsive Poly(4-hydroxybenzoyl methacrylates) for Nanovector Design
A notable application in polymer chemistry is the development of pH-responsive polymers based on 4-hydroxybenzoyl methacrylate (B99206) monomers. rsc.orgepa.gov These polymers are designed to be hydrophilic under basic conditions and become hydrophobic upon acidification. rsc.org This pH-dependent behavior is attributed to the phenolic hydroxyl group, which can be deprotonated at higher pH values, rendering the polymer soluble in aqueous environments. rsc.org
Researchers have synthesized a new class of substituted phenol (B47542) monomers where electron-withdrawing groups on the aromatic ring modulate the pKa and hydrophobicity of the resulting polymers. rsc.org For instance, poly[2-((methacryloyloxy)ethyl-3-chloro-4-hydroxybenzoate)-r-(glycerol methacrylate)] (poly(MCH-r-GMA)) has shown a pKa in the range of 6.5-7.0, making it suitable for drug-delivery nanocarriers. rsc.org
These polymers can be designed as block copolymers, for example, with poly(ethylene glycol) methyl ether methacrylate (PEGMA), to form self-assembling nanostructures like micelles or polymersomes in aqueous solutions. rsc.org The size of these nanoaggregates can be strongly pH-dependent, demonstrating their potential as "intelligent" drug delivery systems that can release their payload in response to the lower pH environment of tumor tissues or intracellular compartments. rsc.org For example, a block copolymer, poly(MCH-b-PEGMA475), showed a significant size change from 32 nm at pH 7.4 to 120 nm at pH 5.5. rsc.org These nanovectors have demonstrated the ability to encapsulate both hydrophobic drugs like tamoxifen (B1202) and hydrophilic drugs like doxorubicin (B1662922) hydrochloride. rsc.org
| Monomer/Polymer | Key Features | Potential Application |
| 4-(Hexyloxy)benzoyl Chloride | Alkylated derivative of this compound with increased lipophilicity. ontosight.ai | Intermediate for pharmaceuticals and materials science. ontosight.ai |
| 3-Amino-4-hydroxybenzoyl Chloride | Benzene ring-modified derivative with an additional amino functional group. | Precursor for pharmacologically active compounds. |
| Poly(4-hydroxybenzoyl methacrylates) | pH-responsive polymers that are hydrophilic at basic pH and hydrophobic at acidic pH. rsc.org | Design of intelligent drug delivery nanovectors. rsc.org |
| Poly(MCH-b-PEGMA475) | Block copolymer that self-assembles into pH-responsive nanoaggregates. rsc.org | pH-triggered drug release in biomedical applications. rsc.org |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization in Organic Synthesis
The reactivity of the acyl chloride group, combined with the potential for modification at the para-hydroxyl position, makes 4-hydroxybenzoyl chloride a valuable tool for synthetic chemists. It enables the construction of intricate molecular architectures through various chemical transformations.
Precursor for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives are instrumental in building these cyclic structures.
Pyrazoles and Diazoles: Research has demonstrated the synthesis of 4-hydroxybenzoyl-1-substituted pyrazoles. In one method, a hydroxyacetophenone is anchored to a solid-phase resin, followed by Vilsmeier-Haack formylation and cyclization with a substituted hydrazine (B178648) to yield the target pyrazole (B372694) structure. hilarispublisher.comresearchgate.net In a related approach, 1,2-diazole derivatives have been synthesized starting from 4-hydroxybenzoic acid hydrazide, a close derivative of this compound. researchgate.netscirp.org This synthesis involves the reaction of the hydrazide with a 1,3-dione derivative in glacial acetic acid. researchgate.netscirp.org
Triazoles: The 4-hydroxybenzoyl moiety is also a precursor for 1,2,4-triazole (B32235) rings. The synthesis begins with the conversion of 4-hydroxy methyl benzoate (B1203000) to 4-hydroxybenzohydrazide. gsconlinepress.com This intermediate is then treated with carbon disulfide and potassium hydroxide (B78521), followed by reaction with hydrazine hydrate, to construct the 4-amino-5-mercapto-1,2,4-triazole ring. gsconlinepress.com
Flavanones: In the synthesis of flavonoid derivatives, a structurally similar compound, 4-chlorobenzoyl chloride, is used to modify pinostrobin (B192119), a natural flavanone. ajgreenchem.com This reaction, proceeding via a modified Schotten-Baumann method, involves the nucleophilic attack of the hydroxyl group of pinostrobin on the carbonyl carbon of the benzoyl chloride, leading to the formation of an ester linkage. ajgreenchem.com This highlights a common reaction pathway for acyl chlorides like this compound.
Role in Total Synthesis of Bioactive Compounds (e.g., Echinoside A, Salinosporamide A)
The total synthesis of complex natural products is a significant challenge in organic chemistry. A protected form of this compound, 4-methoxybenzoyl chloride , serves as a key starting material in the synthesis of potent bioactive compounds. sigmaaldrich.com The methoxy (B1213986) group acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions while the acyl chloride is utilized. This strategy is employed in the synthesis of:
Echinoside A: A marine-derived triterpene glycoside known for its potent anticancer and antifungal activities. sigmaaldrich.comnih.gov
Salinosporamide A: A powerful proteasome inhibitor isolated from a marine bacterium, which has been investigated as a potential anticancer agent. sigmaaldrich.comresearchgate.net
The use of 4-methoxybenzyl chloride, another related protected precursor, has also been reported as a starting material for these complex syntheses. smolecule.com
Intermediate in the Synthesis of 1,3-Diketones for Pyrazole Derivatives
1,3-Diketones are versatile building blocks for various heterocyclic systems, most notably pyrazoles. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine.
4-Methoxybenzoyl chloride is used to synthesize the necessary 1,3-diketone precursors. sigmaaldrich.com These diketones can then be used in one-pot procedures to generate a variety of pyrazole derivatives. sigmaaldrich.com A general approach involves the Lewis acid-catalyzed acylation of β-ketoesters to form the 1,3-diketone, which subsequently undergoes cyclization with hydrazine to yield the final 3,4,5-substituted pyrazole. nih.gov The Friedel-Crafts acylation of aromatic compounds with this compound is another related method to form ketone functionalities, which are precursors to diketone structures. google.com
Application in the Synthesis of Acylphosphine Ligands for Catalytic Reactions
Acylphosphine compounds are an important class of ligands in transition metal catalysis. The electronic properties of these ligands can be fine-tuned to influence the activity and selectivity of the metal catalyst. 4-Methoxybenzoyl chloride is specifically utilized in the synthesis of acylphosphine ligands. sigmaaldrich.com These ligands have been successfully applied in rhodium-catalyzed hydrosilylation of alkenes, an important industrial process for producing organosilicon compounds. sigmaaldrich.com The acylphosphine ligands, derived from the protected form of this compound, can coordinate to metal centers like ruthenium without undergoing undesirable oxidative coupling reactions, making them robust for catalytic applications. ethz.ch
Pharmaceutical Intermediate Synthesis
The structural motifs present in this compound are frequently found in biologically active molecules. This makes it a valuable starting material for the synthesis of various pharmaceutical intermediates.
Building Block for Neuroprotective Agents
There is significant interest in developing agents that can protect neurons from damage, particularly for treating neurodegenerative diseases. This compound and its derivatives have emerged as key building blocks in this area.
Research has shown that this compound is a crucial intermediate in the synthesis of novel cerebroprotective agents. Derivatives created using this compound have demonstrated significant neuroprotective effects in laboratory studies. Furthermore, the related compound 4-hydroxybenzyl chloride is used to synthesize intermediates for active pharmaceutical ingredients (APIs) with neuroprotective properties. Studies indicate that compounds derived from this structural family can exert neuroprotective effects by modulating pathways related to oxidative stress and mitochondrial function, highlighting the therapeutic potential of this chemical scaffold.
Precursor for Compounds with Anti-bacterial and Anti-cancer Activities
This compound serves as a crucial starting material in the synthesis of complex molecules investigated for their therapeutic potential. Its acyl chloride group allows for the formation of ester and amide linkages, building backbones for various bioactive compounds.
Research has demonstrated that derivatives synthesized using this compound or its close relatives exhibit significant biological activities. For instance, isatin-3-(4'-hydroxy)benzoylhydrazone, synthesized from a hydrazide derivative of this compound, was tested for antimicrobial activity against a panel of bacteria and yeast. researchgate.net This compound showed inhibitory effects against Enterococcus faecalis and Candida albicans. researchgate.net
Furthermore, the benzoyl structural motif is integral to many compounds with dual antibacterial and anticancer properties. A study on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides found that several derivatives possessed anticancer activity that was comparable or even more potent than the reference drug, etoposide. nih.gov These compounds were found to act by inhibiting human DNA topoisomerase II. nih.gov Similarly, a series of synthesized diazole derivatives, which can be formed using a 4-hydroxybenzoyl moiety, exhibited significant anti-bacterial and anti-cancer activities in research studies. scirp.orgresearchgate.net
Synthesis of Cholinesterase Inhibitors for Neurodegenerative Disease Research
In the field of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. This compound has been utilized as a building block in the synthesis of novel cholinesterase inhibitors.
One study detailed the synthesis of benzo[b]thiophene-chalcones, where various benzoyl chlorides were used in the acylation step. mdpi.com Specifically, the derivative 3-(4-hydroxybenzoyl)-2-(4-hydroxyphenyl)benzothiophene (compound 5i) was synthesized and evaluated for its inhibitory effects. mdpi.com This compound, along with others in its series, proved to be a better inhibitor of both AChE and BChE compared to its precursors, with some demonstrating BChE inhibitory activity comparable to the standard drug galantamine. mdpi.com
Additionally, benzohydrazide (B10538) derivatives have been designed and synthesized as potential dual inhibitors of AChE and BChE. nih.govresearchgate.net this compound can be readily converted to 4-hydroxybenzoylhydrazide, which then serves as the core structure for creating a library of potential inhibitors. Many of these synthesized compounds showed strong inhibitory action against both enzymes, with some exhibiting potency greater than the existing drug rivastigmine (B141) in in-vitro tests. nih.gov
Formation of Novel Diazole Derivatives with Diverse Biological Activities
This compound is an important precursor for synthesizing heterocyclic compounds such as diazoles, which are known for a wide range of biological activities. The synthesis often proceeds via an intermediate, 4-hydroxybenzoic acid hydrazide, which is formed by the reaction of this compound with hydrazine.
In one line of research, N¹-(4-hydroxy benzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1,2-diazole and its derivatives were synthesized. scirp.orgresearchgate.net The process involved reacting 4-hydroxybenzoic acid hydrazide with N¹-4-chlorophenyl hydrazono-1-methyl-3-phenyl propane-1,3-dione. scirp.orgresearchgate.net The resulting diazole compounds were then screened for biological activity.
These novel diazole derivatives were found to possess a remarkable spectrum of activities, as detailed in the table below. scirp.orgresearchgate.net
| Activity Investigated | Finding | Reference |
| Anti-inflammatory | Significant activity observed in carrageenan-induced paw edema tests. | scirp.org |
| Anti-bacterial | Exhibited significant antibacterial properties. | scirp.orgresearchgate.net |
| Anti-cancer | Showed notable anti-cancer activity. | scirp.orgresearchgate.net |
| Analgesic | Screened for pain-relief activity using the acetic acid-induced writhing method. | scirp.org |
| Muscle Relaxing | Demonstrated muscle relaxing properties. | scirp.org |
| Anti-proliferative | Showed moderate activity in anti-proliferative studies. | scirp.org |
Agrochemical Development
Intermediate in Herbicide and Pesticide Synthesis
This compound is a valuable chemical intermediate in the agrochemical industry. google.comgoogle.com Its bifunctional nature—a reactive acyl chloride group and a phenolic hydroxyl group—allows it to be incorporated into a wide variety of more complex molecular structures. It serves as a building block for active ingredients in both herbicides and pesticides. smolecule.com The compound's structure can be modified to create derivatives with targeted activity against specific weeds or pests. For example, it can be used in the synthesis of herbicidal isoxazole (B147169) compounds. tandfonline.com
Role in Enhancing Agrochemical Efficacy
A clear example is seen in the development of hydantoin-based herbicides. Derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have shown potent herbicidal activity. nih.govmdpi.com In greenhouse tests, specific ester derivatives of this parent molecule demonstrated significant efficacy in controlling various common weeds at an application rate of 1,000 g/ha. nih.govmdpi.com
| Compound | Weed Species | Efficacy (%) | Reference |
| Compound 6-16 | Stellaria media | 60 | nih.govmdpi.com |
| Compound 6-28 | Echinochloa crus-galli | 50 | nih.govmdpi.com |
| Compound 6-28 | Setaria viridis | 50 | nih.govmdpi.com |
Synthesis of Herbicidally Active Esters
A significant application of this compound and related structures in agrochemicals is the synthesis of herbicidally active esters. asianpharmtech.com By reacting the hydroxyl group of a core herbicidal molecule with various acyl chlorides, or conversely, reacting the acyl chloride of a benzoyl derivative with a hydroxyl-containing scaffold, chemists can create libraries of new compounds with potentially improved properties.
Research into 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters has yielded several promising herbicidal candidates. nih.govmdpi.com In these studies, the parent compound was esterified with various substituted benzoic acids. The resulting esters were then tested for their ability to inhibit the growth of different plant species. Several of the synthesized esters exhibited high inhibitory activity against both monocotyledonous and dicotyledonous plants. nih.govmdpi.com
The table below summarizes the inhibitory activity of selected ester compounds against the root and height growth of Zea mays (corn) and Triticum aestivum (wheat). mdpi.com
| Compound ID | Test Plant | Growth Inhibition (%) | Reference |
| 6-16 | Zea mays (Height) | > 70 | mdpi.com |
| 6-28 | Zea mays (Height) | > 70 | mdpi.com |
| 6-16 | Zea mays (Root) | > 70 | mdpi.com |
| 6-22 | Zea mays (Root) | > 70 | mdpi.com |
| 6-28 | Zea mays (Root) | > 70 | mdpi.com |
| 6-22 | Triticum aestivum (Height) | > 75 | mdpi.com |
| 6-23 | Triticum aestivum (Height) | > 75 | mdpi.com |
| 6-24 | Triticum aestivum (Height) | > 75 | mdpi.com |
| 6-22 | Triticum aestivum (Root) | > 75 | mdpi.com |
| 6-23 | Triticum aestivum (Root) | > 75 | mdpi.com |
| 6-24 | Triticum aestivum (Root) | > 75 | mdpi.com |
Materials Science Applications of this compound
This compound is a versatile bifunctional molecule that has found significant applications in the field of materials science. Its hydroxyl and acyl chloride groups allow it to act as a crucial building block in the synthesis of a wide array of advanced materials.
Monomer for Polymer Synthesis
This compound serves as a key monomer in the synthesis of various polymers, particularly aromatic polyesters. These polymers are known for their high thermal stability and mechanical strength.
One of the most notable applications is in the production of thermotropic liquid crystalline polymers (LCPs). mdpi.com These materials exhibit ordered structures in the molten state, which allows for the fabrication of components with high precision and excellent mechanical properties. The polymerization of this compound, often in conjunction with other monomers like 6-hydroxynaphthalene-2-carboxylic acid, leads to the formation of wholly aromatic polyesters. mdpi.comwikipedia.org The rigid, rod-like structure imparted by the para-linked aromatic units from this compound is fundamental to achieving the liquid crystalline phase. mdpi.com
The synthesis of these polyesters can be achieved through various polycondensation techniques, including melt polycondensation and interfacial polycondensation. kpi.uaderpharmachemica.com For instance, the melt polycondensation of 3,5-di-t-butyl-4-hydroxybenzoyl chloride, a derivative of this compound, has been used to create t-butyl-substituted poly(4-oxybenzoate)s. kpi.ua Interfacial polycondensation, on the other hand, involves the reaction of an aromatic diacid chloride with a diol at the interface of two immiscible solvents, often with the aid of a phase transfer catalyst. derpharmachemica.comresearchgate.net
The properties of the resulting polymers can be tailored by incorporating different comonomers or by modifying the substitution pattern on the aromatic ring of the this compound monomer. kpi.uaresearchgate.net For example, the introduction of bulky substituents like t-butyl groups can alter the solubility and melting behavior of the polymer. kpi.ua
Below is a table summarizing examples of polymers synthesized using this compound and its derivatives:
| Polymer Name | Monomers | Synthesis Method | Key Properties |
| Poly(4-oxybenzoate) | This compound | Melt Polycondensation | High thermal stability, liquid crystalline |
| Poly(3,5-di-t-butyl-4-oxybenzoate) | 3,5-di-t-butyl-4-hydroxybenzoyl chloride | Melt Polycondensation | Semicrystalline, soluble in conventional solvents |
| Aromatic Copolyesters | This compound, Terephthaloyl chloride, Bisphenol-A | Interfacial Polycondensation | High molecular weight, film-forming capability |
Precursor for Dyes and Functional Materials
The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of dyes and other functional materials. Its ability to undergo reactions at both the acyl chloride and hydroxyl functionalities allows for the creation of complex molecular architectures with specific properties.
In the synthesis of azo dyes, the core structure often involves the coupling of a diazonium salt with a nucleophilic compound. jocpr.com While 4-hydroxybenzoic acid itself is used in these reactions, its activated derivative, this compound, can be employed to introduce the 4-hydroxybenzoyl moiety into more complex dye structures through esterification or amidation reactions. jocpr.comscirp.org These dyes have applications in textiles, printing, and as colorants in various materials. jocpr.comontosight.ai
Furthermore, this compound can be used to synthesize other functional materials. For instance, it can be a starting material for preparing 1,4-bis(4-hydroxybenzoyl)benzene, an important monomer for producing engineering plastics like polyether ketones. google.com The synthesis involves the reaction of this compound with a suitable aromatic compound.
Modification of Materials for Electronic Devices (e.g., Indium Tin Oxide for OLEDs)
In the realm of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs) is highly dependent on the properties of the interfaces between different material layers. scilit.com Indium tin oxide (ITO) is a commonly used transparent anode material in OLEDs due to its high conductivity and transparency. scilit.comprinceton.edu However, the efficiency of hole injection from the ITO anode into the organic hole-transport layer can be a limiting factor.
Surface modification of the ITO electrode is a critical strategy to improve device performance. scilit.comrsc.org While direct research on the use of this compound for ITO modification is not extensively documented, a closely related compound, 4-methoxybenzoyl chloride, has been reported for this purpose. scientificlabs.co.uksigmaaldrich.com The modification of ITO with such molecules can alter its work function and improve the interfacial energy level alignment, thereby facilitating more efficient charge injection. gatech.edu
The general principle involves the reaction of the acyl chloride group with hydroxyl groups present on the surface of the ITO, forming a covalently bound monolayer. princeton.edu This modification can passivate the surface, reduce defects, and create a more favorable interface for the subsequent organic layers. scilit.comgatech.edu The hydroxyl group on the this compound molecule could potentially offer further avenues for secondary surface functionalization.
The following table outlines the key aspects of using benzoyl chloride derivatives for modifying ITO surfaces in OLEDs:
| Modifier Molecule | Purpose of Modification | Effect on ITO | Impact on OLED Performance |
| 4-Methoxybenzoyl chloride | Improve hole injection from anode | Alters surface work function | Potentially enhances efficiency and lowers operating voltage |
| Phosphonic acid derivatives | Stabilize work function, improve adhesion | Covalently bonds to ITO surface | Increased device lifetime and stability |
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques
Spectroscopy is a cornerstone in the molecular characterization of 4-hydroxybenzoyl chloride, providing fundamental information about its structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the phenolic hydroxyl proton. Due to the para-substitution pattern on the benzene (B151609) ring, the aromatic protons will appear as two distinct doublets (an AA'BB' system). The protons ortho to the electron-withdrawing acyl chloride group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the electron-donating hydroxyl group. The phenolic proton will appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent used.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is typically that of the carbonyl carbon of the acyl chloride group, due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The aromatic carbons will show four distinct signals due to the para-substitution. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the acyl chloride group (C-COCl) are readily identifiable, as are the two pairs of equivalent aromatic CH carbons.
Predicted NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-2, H-6 (ortho to -COCl) | ~8.0 | d |
| ¹H | H-3, H-5 (ortho to -OH) | ~7.0 | d |
| ¹H | -OH | Variable (e.g., ~10.5) | s (broad) |
| ¹³C | C=O | ~168 | s |
| ¹³C | C-OH | ~162 | s |
| ¹³C | C-COCl | ~128 | s |
| ¹³C | C-2, C-6 | ~133 | d |
| ¹³C | C-3, C-5 | ~116 | d |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.
The most prominent features in the FTIR spectrum of this compound include:
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group.
C=O Stretch: A very strong and sharp absorption band is observed for the carbonyl group of the acyl chloride. This peak is typically found at a higher wavenumber (~1800-1770 cm⁻¹) compared to the corresponding carboxylic acid (~1700 cm⁻¹), making FTIR an excellent technique for monitoring the conversion of 4-hydroxybenzoic acid to this compound.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in the acyl chloride group appears in the fingerprint region.
Aromatic C=C Stretches: Multiple sharp bands of variable intensity are present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Acyl Chloride C=O | Stretching | 1800 - 1770 | Very Strong, Sharp |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| C-O | Stretching | 1300 - 1200 | Strong |
| C-Cl | Stretching | 800 - 600 | Medium to Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide high-resolution mass data.
For this compound (C₇H₅ClO₂), the monoisotopic mass is 155.9978 g/mol . High-resolution mass spectrometry can confirm this value with high accuracy, helping to distinguish it from compounds with the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl (M) peak. This isotopic signature is a definitive marker for the presence of a single chlorine atom in the molecule.
Chromatographic Separation Methods
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method is typically employed for this purpose.
In a common setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of acid like trifluoroacetic acid to improve peak shape). nih.gov Detection is typically performed using a UV detector, as the benzene ring in this compound is a strong chromophore. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can effectively separate the product from potential impurities such as the unreacted starting material, 4-hydroxybenzoic acid, or by-products from side reactions.
Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, e.g., 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. In the synthesis of this compound from 4-hydroxybenzoic acid, TLC can be used to track the consumption of the starting material.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside a spot of the pure starting material. The plate is then developed in a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. rsc.org The spots are visualized under UV light. The reaction is considered complete when the spot corresponding to the starting material (4-hydroxybenzoic acid) has disappeared from the reaction mixture lane. The product, this compound, will have a different retention factor (Rƒ) than the starting material due to its different polarity.
Typical TLC Parameters for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | UV light (254 nm) |
| Observation | Disappearance of the 4-hydroxybenzoic acid spot in the reaction lane |
Gel Permeation Chromatography (GPC/SEC) for Polymeric Derivatives
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their size in solution, with larger molecules eluting from the chromatography column faster than smaller ones. polylc.comselectscience.net For polymeric derivatives of this compound, GPC/SEC provides crucial data on the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. selectscience.net
The application of GPC is particularly relevant when this compound is used to create functionalized polymers. For instance, in the synthesis of a poly(ether sulfone) (PES) end-capped with a pyrene (B120774) derivative synthesized from a precursor related to this compound, GPC analysis was instrumental. reading.ac.uk The analysis, conducted on the resulting polymer, revealed a weight-average molecular weight (Mw) of 24,000 and a number-average molecular weight (Mn) of 4,000. reading.ac.uk This led to a calculated polydispersity index (Ð) of 5.59, indicating a broad distribution of molecular masses within the polymer sample. reading.ac.uk
In another study, High-Temperature Size Exclusion Chromatography (HT-SEC) was employed to analyze an ethylene/α-olefin copolymer functionalized with a hindered phenol (B47542) group derived from a 4-hydroxybenzoyl precursor. mdpi.com This specialized form of SEC is necessary for polymers that are not soluble at room temperature. The analysis was performed using ortodichlorobenzene as the mobile phase at a temperature of 145 °C. mdpi.com
Below is a table summarizing typical GPC/SEC experimental conditions for the analysis of such functionalized polymers.
| Parameter | Value/Condition |
| Technique | High Temperature Size Exclusion Chromatography (HT-SEC) |
| Columns | Three HT columns (e.g., 806M-806M-803 from Shodex) |
| Mobile Phase | Ortodichlorobenzene (ODCB) |
| Flow Rate | 0.8 mL/min |
| Temperature | 145 °C |
| Detectors | Differential Viscometer (DV) and Differential Refractometer (DRI) |
This table illustrates a representative set of conditions for the GPC/SEC analysis of a functionalized polymer and is based on findings from a study on ethylene/α-olefin copolymers. mdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₅ClO₂, the theoretical elemental composition can be calculated based on its atomic constituents. nih.gov This analysis is crucial for confirming the identity and purity of a synthesized batch of the compound.
The theoretical elemental composition of this compound is as follows:
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.011 | 53.70 |
| Hydrogen | H | 1.008 | 3.22 |
| Chlorine | Cl | 35.453 | 22.64 |
| Oxygen | O | 15.999 | 20.44 |
In practice, elemental analysis is often used to verify the structure of newly synthesized derivatives of this compound. For example, in a study detailing the synthesis of novel diazole derivatives, a compound incorporating a 4-hydroxybenzoyl moiety was analyzed to confirm its composition. scirp.org The elemental analysis of one such derivative, with the molecular formula C₁₂H₁₄O₂N₄Cl, yielded results that were in close agreement with the calculated theoretical values. scirp.org
The following table presents a comparison of the calculated and found elemental analysis data for a derivative of this compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 59.55 | 58.97 |
| Hydrogen (H) | 4.34 | 4.64 |
| Oxygen (O) | 10.35 | 10.29 |
| Nitrogen (N) | 18.12 | 16.21 |
This data is from a study on novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)-1,2-Diazole and its derivatives and demonstrates the application of elemental analysis in structural confirmation. scirp.org
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications.
Prediction of Reactivity and Reaction Pathways
DFT calculations are instrumental in predicting the reactivity of 4-hydroxybenzoyl chloride. The highly reactive acyl chloride group is a primary site for nucleophilic acyl substitution. DFT can model the electronic properties, such as the partial charges on the carbonyl carbon and the chlorine atom, to predict its susceptibility to nucleophilic attack. For instance, the electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles like amines and alcohols to form amides and esters, respectively.
Furthermore, DFT can be employed to explore and compare different reaction pathways. For example, in the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur, DFT calculations can help elucidate the most energetically favorable reaction pathway. doi.org Such studies can also rationalize experimental observations, for instance, why an amide may be a better nitrogen source than an amine in certain reactions. doi.org
Modeling of Transition States and Energetics
A key strength of DFT is its ability to model the transition states of chemical reactions, which are high-energy structures that connect reactants and products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, providing crucial information about its rate. doi.org For example, in the synthesis of N,N-dimethylthiobenzamide from benzyl (B1604629) chloride, DFT calculations can identify the rate-limiting transition state, which corresponds to the highest energy barrier in the reaction pathway. doi.org Lewis acids, such as AlCl₃, can be computationally modeled to show how they stabilize transition states in reactions like Friedel-Crafts acylation, thereby accelerating the reaction.
Incorporating Solvent Effects via Continuum Models
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and pathways. Continuum solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computational methods used to account for these solvent effects. pyscf.orggithub.iochemrxiv.org These models treat the solvent as a continuous dielectric medium rather than individual molecules, which simplifies the calculations while still capturing the essential electrostatic interactions. chemrxiv.org
For reactions involving this compound, polar aprotic solvents like dichloromethane (B109758) and THF can enhance the electrophilicity of the acyl chloride, facilitating nucleophilic acyl substitution. Continuum models can be used to quantify these effects and predict how different solvents will influence the reaction energetics. mdpi.comorscience.ru It is crucial to avoid protic solvents like water and alcohols, as these can lead to the hydrolysis of the acyl chloride, a process that can also be modeled computationally.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or antioxidants.
These models typically use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with the observed biological activity. For instance, the antioxidant activity of hydroxybenzoic acid derivatives has been shown to depend on the number and position of hydroxyl groups on the aromatic ring. researchgate.net QSAR studies can quantify this relationship, allowing for the prediction of the antioxidant potential of new, unsynthesized derivatives.
Molecular Docking Studies of Derivatives with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com It is widely used in drug discovery to predict how a potential drug molecule (the ligand) binds to a target protein.
For derivatives of this compound, molecular docking can be used to investigate their interactions with biological targets such as enzymes. For example, derivatives of 4-methoxybenzoyl thiourea (B124793) have been shown to inhibit urease enzymes, and molecular docking studies have revealed that the methoxy (B1213986) group contributes to hydrophobic interactions and hydrogen bonding within the enzyme's active site. Similarly, docking studies of 3-hydroxypyridine-4-one derivatives have confirmed their competitive inhibition of the tyrosinase enzyme. nih.gov These studies provide valuable insights into the mechanism of inhibition and can guide the design of more potent inhibitors.
Computational Prediction of Enzyme Structures and Mechanisms in Related Pathways
Computational methods are also crucial for understanding the enzymes involved in pathways related to this compound. For instance, the hotdog-fold enzyme 4-hydroxybenzoyl-CoA thioesterase catalyzes the hydrolysis of 4-hydroxybenzoyl-CoA. researchgate.netacs.org Computational modeling of the substrate-bound form of this enzyme can help identify key residues involved in substrate binding and catalysis. researchgate.netdntb.gov.ua
Furthermore, computational approaches can be used to predict the structures of enzymes and elucidate their catalytic mechanisms. diva-portal.org For example, in the 4-chlorobenzoate (B1228818) dehalogenation pathway, which produces 4-hydroxybenzoyl-CoA, computational studies have been instrumental in understanding the mechanism of 4-chlorobenzoyl-CoA dehalogenase. acs.orgpnas.orgnih.gov These studies have revealed a multi-step mechanism involving the formation of a Meisenheimer intermediate and an arylated enzyme intermediate. nih.gov Such detailed mechanistic understanding, often achieved through a combination of experimental and computational techniques, is vital for enzyme engineering and drug development. diva-portal.org
Interactive Data Table: Computational Methods in this compound Research
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Prediction of reactivity and reaction pathways | The acyl chloride group is highly reactive towards nucleophiles. |
| DFT | Modeling of transition states and energetics | Identification of rate-limiting steps and the role of catalysts. doi.org |
| Continuum Solvent Models (PCM, SMD) | Incorporating solvent effects | Polar aprotic solvents enhance reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives | Activity is correlated with structural features like hydroxyl group positioning. researchgate.net |
| Molecular Docking | Studying interactions with biological targets | Elucidation of binding modes and inhibitor design. nih.gov |
| Computational Enzyme Modeling | Predicting enzyme structures and mechanisms | Identification of key catalytic residues and reaction intermediates. researchgate.netacs.orgnih.gov |
Future Research Directions and Unexplored Avenues
The versatility of 4-hydroxybenzoyl chloride as a chemical intermediate positions it at the forefront of numerous research and development efforts. Its dual reactivity, stemming from the acyl chloride and hydroxyl functional groups, opens up a wide array of possibilities for creating novel molecules and materials. Future research is poised to expand its applications by focusing on innovative catalytic methods, sustainable production, and the development of high-performance products.
Q & A
Q. What are the recommended methods for synthesizing 4-hydroxybenzoyl chloride in laboratory settings?
- Methodological Answer : this compound can be synthesized via the reaction of 4-hydroxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds under anhydrous conditions at reflux temperatures. For example, analogous methods for benzoyl chloride synthesis involve treating benzoic acid with SOCl₂ to yield the acyl chloride, with HCl and SO₂ as byproducts . Ensure stoichiometric excess of the chlorinating agent and monitor reaction completion using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹).
Q. What safety protocols are critical for handling this compound in academic laboratories?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove compatibility using penetration time data (if available) .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as acyl chlorides are corrosive and reactive with moisture .
- Storage : Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis or exothermic reactions .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm structural integrity. For example, the acyl chloride carbonyl signal appears at ~170 ppm in ¹³C NMR, distinct from carboxylic acid derivatives .
Advanced Research Questions
Q. How does the reactivity of this compound vary under different solvent systems or catalytic conditions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane, THF) enhance electrophilicity of the acyl chloride, facilitating nucleophilic acyl substitution. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .
- Catalysis : Lewis acids (e.g., AlCl₃) can stabilize transition states in Friedel-Crafts acylation reactions. Design experiments to compare yields in catalyzed vs. uncatalyzed systems using gas chromatography-mass spectrometry (GC-MS) to track byproduct formation .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce literature protocols with strict control of humidity, temperature, and reagent stoichiometry. For example, discrepancies in esterification yields may arise from trace moisture degrading the acyl chloride .
- Advanced Characterization : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify side products (e.g., hydrolyzed benzoic acid) and optimize reaction conditions .
Q. How can researchers evaluate the hydrolytic stability of this compound in aqueous environments?
- Methodological Answer :
- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) using UV-Vis spectroscopy to monitor decay of the acyl chloride peak (~280 nm). Calculate rate constants (k) and half-life (t₁/₂) to model stability .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled humidity to simulate real-world storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
